molecular formula C16H11ClFN3S B2708242 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine CAS No. 896058-50-7

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Cat. No. B2708242
CAS RN: 896058-50-7
M. Wt: 331.79
InChI Key: CSOHYEIYWRDAEH-UHFFFAOYSA-N
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Description

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been identified as a potent inhibitor of a specific protein kinase that is involved in the regulation of various cellular processes.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of various compounds containing the 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine structure has been extensively studied due to their potential biological activities. For instance, compounds synthesized from 6-fluorobenzo[b]pyran-4-one have been tested against human cancer cell lines, including lung, breast, and CNS cancers, showing significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005). Similarly, new 1,2,4-triazoles derived from isonicotinic acid hydrazide exhibited good to moderate antimicrobial activity against various strains, highlighting the chemical's utility in developing new antimicrobial agents (Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2009).

Anticonvulsant and Anti-inflammatory Properties

Research has also focused on the anti-inflammatory and analgesic properties of imidazolyl acetic acid derivatives. One study synthesized compounds showing maximum anti-inflammatory activity against carrageenan-induced rat paw edema and exhibited significant analgesic activity, indicating the potential for developing new anti-inflammatory and pain relief medications (Maha M. A. Khalifa, Nayira Abdelbaky, 2008).

Metal Coordination and Self-Assembly

The structure of 3,6-Di(pyridin-2-yl)pyridazines, which can be related to the discussed compound, shows interest in their ability to coordinate with metals, resulting in self-assembly into gridlike metal complexes. This has implications for the development of new materials and catalysts (R. Hoogenboom, B. C. Moore, U. Schubert, 2006).

Antimicrobial and Antibacterial Applications

Another study on novel pyrido[1,2,3- de][1,4]benzoxazine-6-carboxylic acid derivatives carrying a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety showed potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This demonstrates the compound's potential in addressing antibiotic resistance (Y. Asahina, M. Takei, Tetsuya Kimura, Y. Fukuda, 2008).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3S/c17-13-4-1-5-14(18)12(13)10-22-16-7-6-15(20-21-16)11-3-2-8-19-9-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOHYEIYWRDAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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